

Ozanimod's In Vitro Pharmacodynamics: A Technical Guide

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Compound of Interest

Compound Name: Ozanimod

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Introduction

Ozanimod (RPC1063) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).^{[1][2][3]} Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to its action on S1P₁ on lymphocytes.^{[1][2][4]} This document provides an in-depth technical overview of the in vitro pharmacodynamics of **ozanimod**, focusing on its receptor binding, functional activity, and the downstream signaling pathways it modulates. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.

Core Pharmacodynamic Properties of Ozanimod

Ozanimod's primary mechanism of action involves its high-affinity binding to S1P₁ and S1P₅.^{[1][3]} While its therapeutic effects in inflammatory conditions are largely linked to S1P₁ modulation on lymphocytes, its activity at S1P₅ may contribute to effects within the central nervous system.^{[5][6]} **Ozanimod** and its major active metabolites, CC112273 and CC1084037, exhibit similar activity and selectivity profiles for these two receptors.^{[7][8]}

Quantitative Analysis of In Vitro Activity

The in vitro pharmacodynamic profile of **ozanimod** has been extensively characterized through various assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.

Table 1: **Ozanimod** Receptor Binding Affinity

Receptor Subtype	Assay Type	Radioligand	Cell Line	K _i (nM)	Reference
Human S1P ₁	Radioligand Binding	[³ H]-ozanimod	CHO	0.63	[3]
Human S1P ₅	Radioligand Binding	[³ H]-ozanimod	CHO	3.13	[3]

Table 2: **Ozanimod** Functional Activity

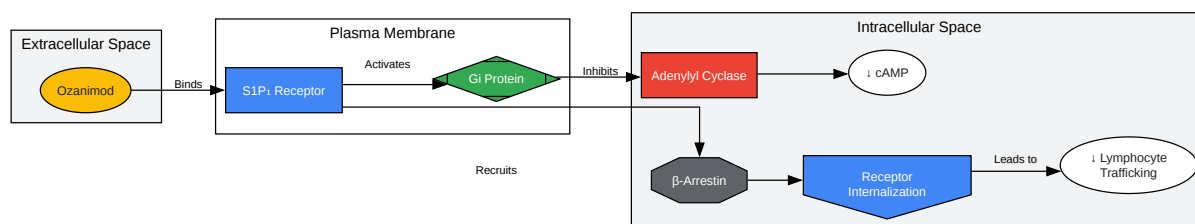
Receptor Subtype	Assay Type	Parameter	Cell Line	EC ₅₀ (nM)	% E _{max} (vs. S1P)	Reference
Human S1P ₁	GTPyS Binding	Potency	CHO	0.41 ± 0.16	-	[1]
Human S1P ₁	cAMP Inhibition	Potency	CHO	0.16 ± 0.06	-	[1]
Human S1P ₅	GTPyS Binding	Potency	CHO	11 ± 4.3	83%	[1]
Human S1P ₁	β-arrestin Recruitment	Potency	CHO-K1	1.83 ± 0.35	79.8 ± 3.4	[9]

Table 3: **Ozanimod** Receptor Selectivity

Receptor Subtype	Assay Type	Selectivity over S1P ₁	Reference
Human S1P ₂	GTPyS Binding	>10,000-fold	[1]
Human S1P ₃	GTPyS Binding	>10,000-fold	[1]
Human S1P ₄	β-arrestin Signaling	>10,000-fold	[1]
Human S1P ₅	GTPyS Binding	~27-fold	[1]

Signaling Pathways and Cellular Responses

Upon binding to S1P₁, **ozanimod** acts as an agonist, initiating a cascade of intracellular events. This leads to the internalization of the S1P₁ receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] This "functional antagonism" is a key aspect of its mechanism of action.



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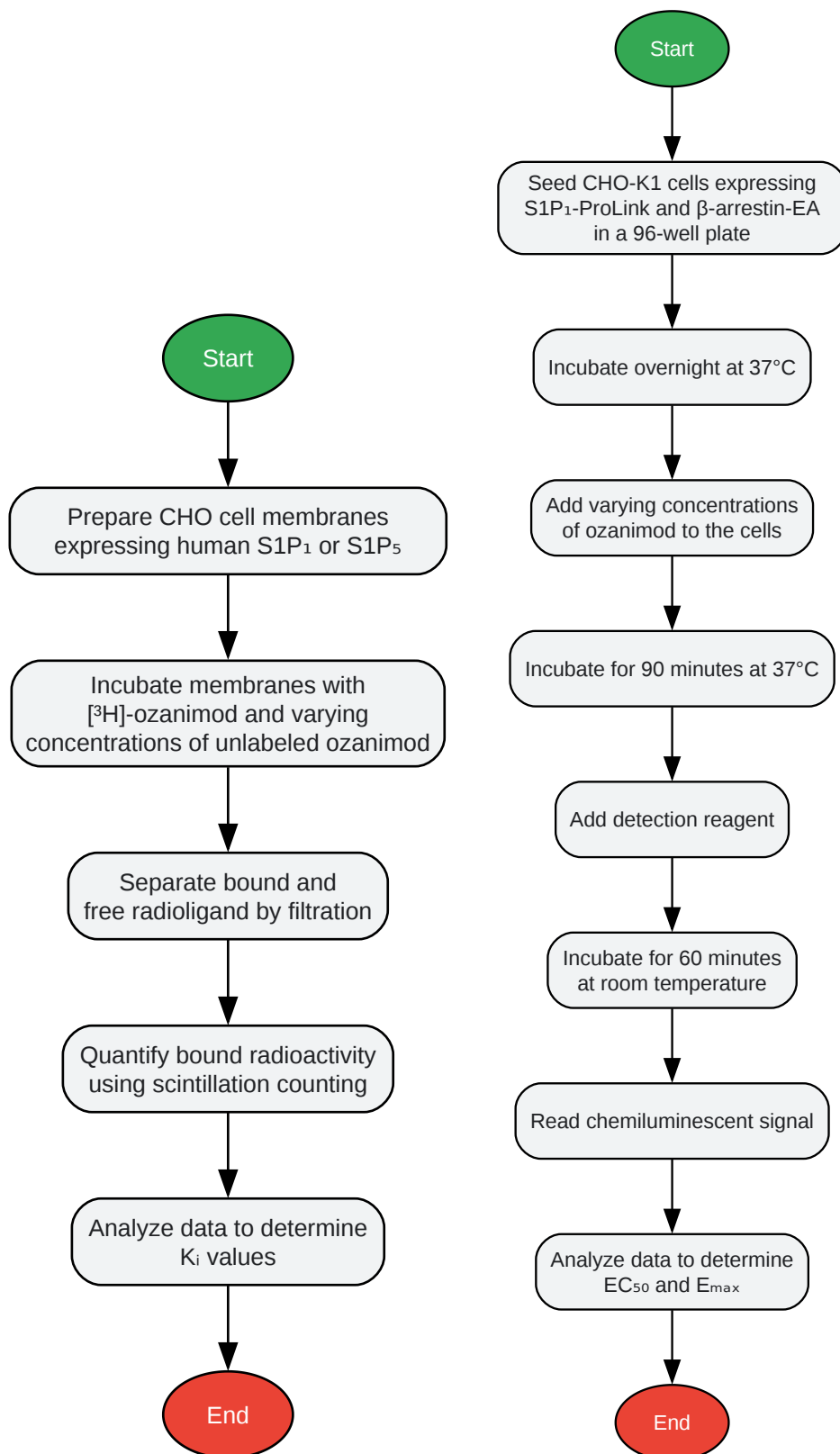
Figure 1: Ozanimod signaling pathway at the S1P₁ receptor.

Key Experimental Protocols

Detailed methodologies for the principal in vitro assays used to characterize **ozanimod**'s pharmacodynamics are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of **ozanimod** for its target receptors.



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